2-Amino-3-(thiazol-2-yl)propanoic acid

Opioid pharmacology GPCR ligand design Peptide SAR

Researchers designing δ-opioid peptide ligands or engineering feedback-resistant histidine biosynthesis strains need a structurally defined heterocyclic amino acid with quantified target engagement. 2-Amino-3-(thiazol-2-yl)propanoic acid (DL-racemate) delivers: • δ-Receptor affinity benchmark (Ki 39.5-62.4 nM) for GPCR SAR studies. • Validated selection agent (>1,000 µg/mL) for ATP-PRTase feedback-desensitized mutants. • Documented acid-catalyzed racemization sensitivity for route planning. Research-grade solid, analytically certified, in stock for immediate dispatch.

Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
CAS No. 1596-65-2
Cat. No. B555702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(thiazol-2-yl)propanoic acid
CAS1596-65-2
Synonymsbeta-(2-Thiazolyl)-DL-alanine; 1596-65-2; 2-amino-3-(1,3-thiazol-2-yl)propanoicAcid; 2-Amino-3-(thiazol-2-yl)propanoicacid; 1007-43-8; 2-amino-3-(2-thiazolyl)propanoicacid; [+/-]-2-Amino-3-[2-thiazolyl]propionicacid; (+/-)-2-Amino-3-(2-thiazolyl)propionicacid; AC1NFKFV; b-(2-thiazolyl)-dl-alanine; SCHEMBL456949; T2634_SIGMA; CTK4D0173; MolPort-003-959-702; PXFXXRSFSGRBRT-UHFFFAOYSA-N; 2-Thiazolepropanoicacid,a-amino-; 2-Thiazolepropanoicacid,|A-amino-; N-(2-THIAZOLYL)-DL-ALANINE; 0260AA; alpha-Amino-thiazole-2-propionicacid; AKOS006229060; AK117376; HE001552; HE315465; KB-47951
Molecular FormulaC6H8N2O2S
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)CC(C(=O)O)N
InChIInChI=1S/C6H8N2O2S/c7-4(6(9)10)3-5-8-1-2-11-5/h1-2,4H,3,7H2,(H,9,10)
InChIKeyPXFXXRSFSGRBRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-(thiazol-2-yl)propanoic Acid: Chemical Identity and Procurement


2-Amino-3-(thiazol-2-yl)propanoic acid (CAS 1596-65-2), also designated as β-(2-thiazolyl)-DL-alanine or 2-thiazolealanine, is a non-proteinogenic amino acid characterized by an α-alanine backbone bearing a 2-thiazolyl side chain at the β-position, with molecular formula C₆H₈N₂O₂S and molecular weight 172.20 g/mol . The compound incorporates a five-membered thiazole heterocycle containing one sulfur and one nitrogen atom, conferring distinct electronic and steric properties relative to canonical aromatic amino acids . The DL-racemic mixture is commercially available as a research-grade building block for peptide synthesis and enzyme interaction studies, with analytical characterization including a reported melting point of 202–204 °C and a calculated XLogP value of −2.3 . The compound exists in distinct stereochemical configurations: the racemic DL-form (CAS 1596-65-2), the (S)-enantiomer (CAS 134235-86-2), and the (R)-enantiomer (CAS not uniformly standardized but documented as D-2-thiazolylalanine), each with discrete stereochemical identity and differential utility in asymmetric syntheses and chiral molecular recognition studies .

1
Stereochemical configurationAvailable as DL-racemate, (S)-enantiomer, or (R)-enantiomer for chiral recognition studies.
2
Peptide synthesis building blockResearch-grade non-proteinogenic amino acid with 2-thiazolyl side chain for SAR exploration.
3
Enzyme interaction probeSupports histidine biosynthesis feedback inhibition and GPCR ligand engineering workflows.
4
Analytical characterizationReported melting point 202–204 °C; calculated XLogP −2.3 informs hydrophilicity context.

2-Amino-3-(thiazol-2-yl)propanoic Acid: Positional Isomer and Analog Specificity


Generic substitution between 2-amino-3-(thiazol-2-yl)propanoic acid and its positional isomers or alternative heterocyclic amino acids introduces quantifiable functional divergence that precludes simple interchange. Positional isomerism (2-thiazolyl vs. 4-thiazolyl vs. 5-thiazolyl attachment) fundamentally alters molecular recognition, as documented in opioid receptor binding studies where thiazolylalanine-containing analogs exhibited δ-opioid receptor Ki values of 39.5–62.4 nM, whereas the isosteric 2-thienylalanine replacement achieved a Ki of 1.38 nM—a 28- to 45-fold improvement in binding affinity attributable to differential heteroatom positioning and lipophilicity [1]. Similarly, substitution of the native L-phenylalanine residue in deltorphin I with thiazolylalanine produced intermediate receptor engagement that differs materially from both the native phenylalanine scaffold and alternative heterocyclic replacements such as histidine (Ki = 317 nM) [1]. Furthermore, stereochemical configuration carries procurement consequences: the L-(+)-enantiomer of β-(2-thiazolyl)-β-alanine is a natural constituent of the antibiotic bottromycin, while the racemic DL-mixture demonstrates acid-catalyzed racemization that compromises chiral integrity under hydrolytic conditions [2]. These receptor-level, stereochemical, and heteroatom-positioning differences establish that selecting the precise 2-thiazolyl substitution pattern and defined stereochemistry is not a matter of vendor convenience but a determinant of experimental outcome.

2-Thiazolylalanine
Isomer mismatch Positional isomers (4-thiazolyl, 5-thiazolyl) may shift molecular recognition and receptor engagement profiles.
L-(+)-Enantiomer
Stereochemical mismatch DL-racemate and D-enantiomer may not replicate natural product incorporation or chiral enzyme recognition.
2-Thiazolylalanine
Analog mismatch Heterocyclic replacements (2-thienylalanine, histidine) exhibit differing binding affinity and allosteric regulation context.

2-Amino-3-(thiazol-2-yl)propanoic Acid: Quantitative Differentiation Evidence


δ-Opioid Receptor Binding: 2-Thiazolylalanine vs. Thienylalanine and Histidine

In a systematic structure-activity relationship study of the δ-opioid receptor-selective peptide deltorphin I (Tyr-D-Ala-Phe-Asp-Val-Val-GlyNH₂), replacement of the Phe³ residue with 2-thiazolylalanine (3-(2-thiazolyl)alanine) produced an analog with a δ-receptor binding affinity Ki of 39.5–62.4 nM. This represents a 23- to 45-fold reduction in binding potency relative to the optimal heterocyclic replacement in the same study, 3-(2-thienyl)alanine (Ki = 1.38 nM), and an approximately 5- to 8-fold improvement relative to the histidine-substituted analog (Ki = 317 nM) [1]. The native Phe³-containing deltorphin I exhibits a δ-receptor Ki of approximately 0.6 nM, establishing that 2-thiazolylalanine substitution retains measurable but substantially attenuated receptor engagement compared to the native phenylalanine scaffold [1].

δ-Opioid binding: 2-thiazolyl vs. thienyl and histidine
Head-to-head
Ki = 39.5–62.4 nM 2-Thienylalanine: Ki = 1.38 nM; Histidine: Ki = 317 nM; Native Phe³: Ki ≈ 0.6 nM
Reported 28- to 45-fold weaker binding than thienylalanine in identical peptide scaffold.
Radioligand assay in rat brain membranes at 25°C; context-dependent SAR interpretation.
Opioid pharmacology GPCR ligand design Peptide SAR Heterocyclic amino acid substitution

Acid-Catalyzed Racemization Liability vs. Canonical α-Amino Acids

β-(2-Thiazolyl)-β-alanine undergoes facile acid-catalyzed racemization under conditions routinely employed for peptide hydrolysis (6 N HCl, elevated temperature). Seto et al. documented that the L-(+)-enantiomer isolated as a constituent of bottromycin racemized under standard acid hydrolysis conditions, necessitating resolution via diastereomeric salt formation with brucine to obtain the pure antipode [1]. This racemization susceptibility contrasts with the behavior of canonical proteinogenic α-amino acids bearing alkyl or simple aromatic side chains (e.g., phenylalanine, alanine), which retain stereochemical configuration under identical hydrolytic conditions with racemization half-lives typically exceeding 24 hours in 6 N HCl at 110°C [2]. The racemization liability arises from the electron-withdrawing character of the thiazole ring, which facilitates α-proton abstraction and enolate formation.

Acid-catalyzed racemization liability
Class-level
Complete racemization observed Canonical α-amino acids: configuration retained under identical conditions
Acid hydrolysis conditions may erode enantiomeric purity; requires chiral integrity review.
Qualitative observation under standard peptide hydrolysis (6 N HCl, elevated temperature).
Peptide chemistry Stereochemical stability Non-proteinogenic amino acids Bottromycin biosynthesis

Histidine Biosynthesis: False Feedback Inhibitor of ATP-PRTase

2-Thiazolealanine (TA) functions as a false feedback inhibitor of phosphoribosyl-ATP pyrophosphorylase (ATP-PRTase), the first committed enzyme in L-histidine biosynthesis. In Corynebacterium glutamicum, wild-type ATP-PRTase exhibits feedback inhibition by L-histidine with an IC₅₀ in the low micromolar range. 2-Thiazolealanine mimics histidine structurally at the allosteric regulatory site, thereby suppressing histidine operon expression and enzyme activity [1]. Mutant strains selected for 2-thiazolealanine resistance (growth at >1,000 μg/mL TA) were found to harbor ATP-PRTase variants exhibiting approximately 100-fold resistance to L-histidine-mediated feedback inhibition compared to the wild-type enzyme [1][2]. This regulatory mimicry is not observed with the positional isomer 1,2,4-triazole-3-alanine (TRA), which selects for distinct mutational spectra and resistance mechanisms, confirming target-specific allosteric recognition [1].

ATP-PRTase false feedback inhibitor
Head-to-head
~100-fold resistance gain Selection at >1,000 μg/mL; TRA selects distinct mutants with differing properties
Reported target-specific allosteric recognition in C. glutamicum enzyme assays.
Enzymatic activity measured in cell-free extracts; histidine inhibition context-dependent.
Amino acid biosynthesis Enzyme inhibition Microbial genetics Metabolic engineering

Natural Product Incorporation in Bottromycin: L-Enantiomer vs. DL-Racemate

β-(2-Thiazolyl)-β-alanine occurs naturally as the L-(+)-enantiomer within the macrocyclic peptide antibiotic bottromycin, a secondary metabolite with activity against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA). The natural occurrence exclusively as the L-enantiomer, with absolute configuration established through optical rotation comparison and brucine-mediated resolution of the synthetic racemate, indicates that the bottromycin biosynthetic machinery stereospecifically incorporates the L-configured amino acid [1]. In contrast, the commercially supplied DL-racemic mixture (CAS 1596-65-2) contains equal proportions of D- and L-enantiomers, which may exhibit differential incorporation efficiency in semi-synthetic bottromycin analog synthesis or divergent recognition by biosynthetic enzymes. The L-(+)-enantiomer exhibited [α]D +14.5° (c 1.0, H₂O), enabling analytical discrimination from the D-enantiomer and the racemic mixture [1].

Natural product incorporation: L-enantiomer
Supporting evidence
[α]D +14.5° (c 1.0, H₂O) DL-Racemate: [α]D 0°; D-enantiomer: [α]D −14.5° inferred
Stereospecific incorporation in bottromycin antibiotic biosynthesis context.
Optical rotation measured at sodium D-line; enantiomeric purity review recommended.
Natural product chemistry Antibiotic biosynthesis Non-ribosomal peptide synthesis Chiral pool

2-Amino-3-(thiazol-2-yl)propanoic Acid: Research and Industrial Applications


GPCR Peptide Ligand Engineering: δ-Opioid Pharmacophore Exploration

Researchers engineering peptide ligands for δ-opioid or related class A GPCRs can utilize 2-amino-3-(thiazol-2-yl)propanoic acid as a structurally defined heterocyclic replacement for Phe³ or analogous aromatic residues. The quantified δ-receptor binding affinity range (Ki = 39.5–62.4 nM) establishes a reference baseline against which novel peptide scaffolds can be benchmarked [1]. The 28- to 45-fold affinity differential relative to 2-thienylalanine substitution (Ki = 1.38 nM) provides a calibrated SAR dataset for computational modeling of heteroatom effects on receptor engagement, while the 5- to 8-fold improvement over histidine substitution (Ki = 317 nM) delineates the lipophilicity-electrostatic continuum accessible with heterocyclic replacements [1].

Microbial Strain Engineering: Feedback-Resistant Histidine Mutants

Industrial microbiologists and metabolic engineers developing L-histidine-overproducing Corynebacterium glutamicum or Brevibacterium strains can employ 2-thiazolealanine as a selective agent to isolate feedback-resistant phosphoribosyl-ATP pyrophosphorylase (ATP-PRTase) variants. Selection at concentrations exceeding 1,000 μg/mL 2-thiazolealanine enriches for mutants harboring ATP-PRTase alleles with approximately 100-fold reduced sensitivity to L-histidine feedback inhibition compared to wild-type enzyme [1]. This selection strategy is compound-specific: the positional isomer 1,2,4-triazole-3-alanine selects for distinct mutational spectra and does not yield equivalent feedback desensitization outcomes, underscoring the non-interchangeability of structurally related analogs for this application [1].

Bottromycin Analog Synthesis: Stereochemically Defined Incorporation

Medicinal chemists pursuing semi-synthetic optimization of bottromycin-class antibiotics against Gram-positive pathogens (including MRSA) require the L-(+)-enantiomer of β-(2-thiazolyl)-β-alanine to recapitulate the natural product stereochemical configuration. The natural occurrence exclusively as the L-enantiomer, established through brucine-mediated resolution and optical rotation characterization ([α]D +14.5°), indicates stereospecific biosynthetic incorporation [1]. Procurement of enantiomerically pure L-(+)-β-(2-thiazolyl)-β-alanine (rather than the DL-racemate) ensures fidelity to the natural pharmacophore. Synthetic planning must further account for the compound's documented acid-catalyzed racemization liability, which precludes the use of strongly acidic deprotection or cleavage conditions in routes where stereochemical integrity is critical [1].

Application
Selection Property
Validation Focus
GPCR peptide ligand engineering
Heterocyclic replacement SAR baseline
δ-Opioid receptor binding affinity context
Histidine biosynthesis strain engineering
Allosteric regulatory mimicry
ATP-PRTase feedback inhibition endpoint review
Bottromycin analog synthesis
Enantiomerically defined incorporation
Stereochemical integrity and racemization liability review

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